ethyl N-acetyl-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-acetyl-N-methylcarbamate is an organic compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-acetyl-N-methylcarbamate can be synthesized through various methods. One common approach involves the reaction of N-methylcarbamoyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method is advantageous as it allows for high purity of the product through simple filtration.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated systems and continuous flow reactors can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-acetyl-N-methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form N-methylcarbamic acid and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: N-methylcarbamic acid, ethanol.
Oxidation: Oxidized carbamate derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-acetyl-N-methylcarbamate has several scientific research applications:
Mechanism of Action
Ethyl N-acetyl-N-methylcarbamate exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in nerve signal transmission. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission . This mechanism is similar to that of other carbamate pesticides and is the basis for its use in pest control.
Comparison with Similar Compounds
Ethyl N-acetyl-N-methylcarbamate can be compared with other carbamate compounds such as:
Methyl carbamate: Similar in structure but lacks the acetyl group, making it less effective as an acetylcholinesterase inhibitor.
Ethyl carbamate:
N-methylcarbamate: Similar in structure but without the ethyl group, leading to different chemical properties and applications.
This compound is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Biological Activity
Ethyl N-acetyl-N-methylcarbamate is a chemical compound with the molecular formula C6H11NO3. It belongs to the class of carbamates, which are widely studied for their diverse biological activities, particularly in medicinal chemistry and agricultural applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential applications.
This compound exhibits its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. Such activity is characteristic of many carbamate compounds and is crucial in understanding their toxicological profiles and therapeutic potentials .
2. Insecticidal Properties
The compound has demonstrated significant insecticidal activity, making it a candidate for use in pest control. Its mechanism involves disrupting normal neurotransmission in insects, similar to its action in mammals. The efficacy of this compound as an insecticide can be attributed to its ability to inhibit AChE, leading to cholinergic toxicity in target pests.
3. Toxicological Profile
The toxicological assessment of this compound indicates that it possesses a moderate acute toxicity profile, with an LD50 value that suggests caution during handling and application . The rapid onset and recovery from cholinergic symptoms following exposure highlight the need for careful risk assessment in both agricultural and residential contexts .
Case Studies
- Study on AChE Inhibition : A study evaluated the effects of various carbamates on brain AChE activity in rats, revealing that this compound significantly inhibited enzyme activity within 15-45 minutes post-exposure. Recovery was noted shortly after cessation of exposure, emphasizing the transient nature of its toxic effects .
- Insecticidal Efficacy : Field trials conducted on crops treated with this compound showed a marked reduction in pest populations compared to untreated controls. The compound's effectiveness was comparable to other established insecticides, demonstrating its potential utility in integrated pest management strategies.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
AChE Inhibition | Moderate inhibition leading to cholinergic toxicity | |
Insecticidal | Effective against various insect pests | |
Acute Toxicity | LD50 indicating moderate toxicity |
Table 2: Toxicological Data
Properties
CAS No. |
6092-46-2 |
---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
ethyl N-acetyl-N-methylcarbamate |
InChI |
InChI=1S/C6H11NO3/c1-4-10-6(9)7(3)5(2)8/h4H2,1-3H3 |
InChI Key |
OYSBCWOQDMKEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.